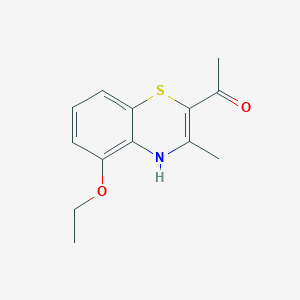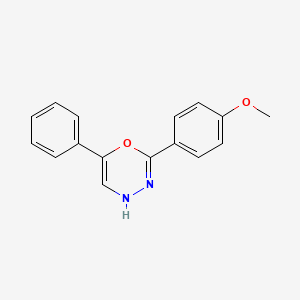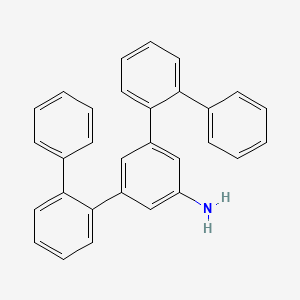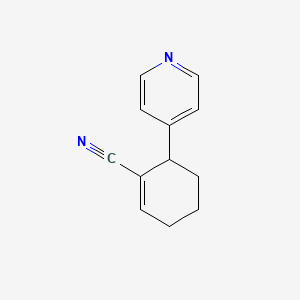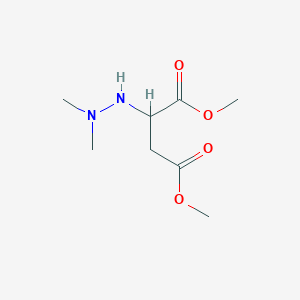![molecular formula C11H6F2 B14382526 1,1-Difluoro-1H-cyclopropa[A]naphthalene CAS No. 89972-82-7](/img/structure/B14382526.png)
1,1-Difluoro-1H-cyclopropa[A]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1H-cyclopropa[A]naphthalene is a fluorinated organic compound with the molecular formula C11H6F2 and a molecular weight of 176.16 g/mol . This compound is characterized by the presence of a cyclopropane ring fused to a naphthalene moiety, with two fluorine atoms attached to the cyclopropane ring. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1,1-Difluoro-1H-cyclopropa[A]naphthalene can be achieved through several methods. One common approach involves the cyclopropanation of naphthalene derivatives using difluorocarbene intermediates. Difluorocarbene can be generated from halodifluoromethane under basic conditions, such as using metal alkoxides or alkyllithium . Another method involves the functional group transformations of existing cyclopropanes, where fluorine atoms are introduced through halogen exchange reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1-Difluoro-1H-cyclopropa[A]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorinated naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of fluorine atoms and the formation of cyclopropane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated naphthalene derivatives, while reduction can produce cyclopropane derivatives with varying degrees of fluorination.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1H-cyclopropa[A]naphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated organic molecules with unique properties.
Biology: Its fluorinated structure makes it a valuable probe in studying biological systems, as fluorine atoms can influence the compound’s interaction with biological targets.
Medicine: The compound’s potential as a drug candidate is being explored due to its ability to modulate biological pathways and its stability in biological environments.
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-1H-cyclopropa[A]naphthalene exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. Additionally, the cyclopropane ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparación Con Compuestos Similares
1,1-Difluoro-1H-cyclopropa[A]naphthalene can be compared with other similar compounds, such as:
1,1-Difluorocyclopropane: This compound shares the difluorocyclopropane moiety but lacks the naphthalene ring, resulting in different chemical and physical properties.
1,1-Difluoro-1H-cyclopropa[B]naphthalene: This isomer has the difluorocyclopropane ring fused to a different position on the naphthalene ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
89972-82-7 |
|---|---|
Fórmula molecular |
C11H6F2 |
Peso molecular |
176.16 g/mol |
Nombre IUPAC |
1,1-difluorocyclopropa[a]naphthalene |
InChI |
InChI=1S/C11H6F2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)11/h1-6H |
Clave InChI |
DQQVICUYJJUSEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C3(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
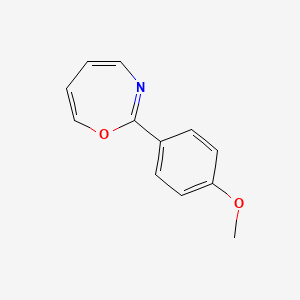
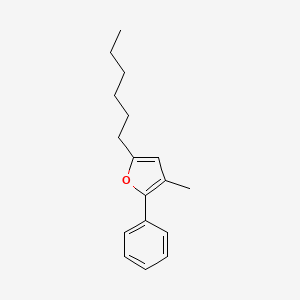


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
